1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, an isopropoxy group, and an isopropyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropoxy-4-isopropylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Corresponding azides, thiols, or ethers.
Oxidation: Alcohols or ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-isopropoxy-4-isopropylcyclohexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. This process involves the formation of a transition state and the subsequent release of the bromide ion .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
1-Bromohexane: An alkyl bromide with a straight-chain structure.
(Bromomethyl)benzene: Another compound with a bromomethyl group attached to a benzene ring.
Properties
Molecular Formula |
C13H25BrO |
---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
1-(bromomethyl)-4-propan-2-yl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-10(2)12-5-7-13(9-14,8-6-12)15-11(3)4/h10-12H,5-9H2,1-4H3 |
InChI Key |
DYCJFRJLBRWPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CBr)OC(C)C |
Origin of Product |
United States |
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